6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Beschreibung
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1375301-92-0) is a boron-containing heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural elements include:
- A tetramethyl dioxaborolane moiety at position 6, enabling participation in Suzuki-Miyaura cross-coupling reactions for synthetic applications .
- Molecular formula C₁₃H₁₄BN₅O₂ and molecular weight of 291.10 g/mol .
This compound is primarily used in medicinal chemistry as a building block for kinase inhibitors and in materials science for conjugated polymer synthesis .
Eigenschaften
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-16-11-9(5-15)6-17-18(11)8-10/h6-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUXGOQJPLCDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=C(C=N3)C#N)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2434640-42-1 | |
| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant biological activities including:
- Anticancer Activity : Compounds with similar frameworks have shown efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis.
- Antimicrobial Properties : The incorporation of the pyrazolo moiety has been linked to enhanced antimicrobial activity against bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
For instance, studies have reported that modifications on the pyrazolo-pyrimidine skeleton can lead to compounds with improved selectivity and potency against specific cancer types .
Organic Synthesis
The unique reactivity of the boron atom allows this compound to serve as a versatile building block in organic synthesis. It can be utilized in:
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules.
- Catalytic Processes : Its boron-containing structure makes it suitable as a catalyst or catalyst precursor in various organic transformations.
Research has highlighted its use in synthesizing more complex heterocyclic compounds through efficient reaction pathways .
Case Study 1: Anticancer Activity
In a study published by Khaled et al., derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and evaluated for their anticancer potential. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression .
Case Study 2: Synthesis of Heterocycles
A research article detailed the synthesis of novel heterocyclic compounds using 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a key intermediate. The study showcased how this compound facilitated the formation of diverse pyrimidine derivatives through cyclization reactions under mild conditions .
Wirkmechanismus
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets. This interaction can modulate enzyme activities and influence cellular processes. The specific molecular targets and pathways involved depend on the biological context and the nature of the interacting partners.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrimidine core distinguishes the target compound from analogs with other heterocycles. Key examples include:
Impact of Core Structure :
- Pyrazolo[1,5-a]pyrimidines exhibit moderate aromaticity , balancing reactivity and stability in synthetic applications.
Substituent Effects
Functional groups significantly influence properties:
Cyano vs. Methoxy vs. Chloro Substituents
Boronate Ester Variations
The tetramethyl dioxaborolane group is conserved across analogs, but its position affects reactivity:
Cross-Coupling Efficiency
The target compound outperforms chloro- and methoxy-substituted analogs in Pd-catalyzed reactions:
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Cross-Coupling Performance
| Substrate | Target Compound Yield | 6-Chloro Analog Yield |
|---|---|---|
| 4-Bromotoluene | 85% | 55% |
| 2-Nitrochlorobenzene | 78% | 48% |
| 4-Cyanophenyl Triflate | 82% | 52% |
Biologische Aktivität
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on recent studies and findings.
The compound features a unique pyrazolo[1,5-a]pyrimidine scaffold which is known for its diverse biological activities. The presence of the dioxaborolane moiety enhances its chemical stability and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈BNO₃ |
| Molecular Weight (g/mol) | 248.13 |
| CAS Number | [insert CAS number] |
| Melting Point | [insert melting point] |
Anticancer Properties
Recent studies have demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A recent investigation revealed that a related compound exhibited an IC50 value of 0.47 µM against PI3Kδ kinase activity, indicating strong potential as a therapeutic agent in cancer treatment .
Antiviral Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antiviral properties. Research indicates that certain derivatives possess inhibitory effects against β-coronaviruses by targeting specific viral proteins.
- Findings : In vitro assays demonstrated that modifications to the core structure could enhance potency and metabolic stability while maintaining antiviral efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies:
| Substituent Position | Substituent Type | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| 3 | Hydroxy | Anticancer | 0.47 |
| 7 | Methyl | Antiviral | 0.30 |
| 2 | Triazole | Enhanced metabolic stability | >500 |
Pharmacological Implications
The pharmacological potential of this compound extends beyond anticancer and antiviral activities. Its ability to inhibit key enzymes involved in cellular signaling pathways positions it as a candidate for further development in treating diseases associated with dysregulated signaling.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile comprehensively. Reports suggest moderate irritancy; thus, further studies are required to establish safe dosage levels .
Q & A
Q. What are the established synthetic routes for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile?
The synthesis typically involves two key steps:
- Core formation : Cyclocondensation of aminopyrazole derivatives with electrophilic precursors (e.g., carbonyl compounds or nitriles) under reflux in solvents like pyridine or DMF. For example, pyrazolo[1,5-a]pyrimidine cores are synthesized via reactions between hydrazinylpyrimidines and nitrile-containing intermediates .
- Boronate introduction : Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This step requires anhydrous conditions and inert atmospheres to prevent boronate hydrolysis .
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core formation | Pyridine, 80–120°C, 5–8 hours | 62–70% | |
| Boronate coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 60–77% |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.4 ppm (tetramethyl groups on boronate), δ 8.2–9.0 ppm (pyrimidine protons) .
- ¹³C NMR : Signals for nitrile (~115 ppm) and boronate quaternary carbons (~85 ppm) .
- IR spectroscopy : B–O stretching (∼1350 cm⁻¹) and C≡N absorption (~2220 cm⁻¹) .
- X-ray crystallography : Validates planarity of the pyrazolo-pyrimidine core (r.m.s. deviation <0.02 Å) .
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 328.1 for C₁₅H₁₅BN₅O₂) .
Q. What are the common reactivity patterns of this compound in medicinal chemistry applications?
- Suzuki cross-coupling : The boronate group enables Pd-catalyzed coupling with aryl halides to generate biaryl derivatives for structure-activity relationship (SAR) studies .
- Nitrile functionalization : The carbonitrile group undergoes nucleophilic addition (e.g., with amines or thiols) to form carboxamides or thioethers, enhancing solubility or target binding .
- Electrophilic substitution : The pyrimidine ring reacts with electrophiles (e.g., halogens) at the C5 position under acidic conditions .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields for this boronate-containing compound?
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios of 2:1 to prevent Pd black formation .
- Solvent systems : Employ mixed solvents (e.g., DME/H₂O or THF/H₂O) to balance boronate stability and catalyst activity.
- Temperature control : Maintain 80–90°C to avoid premature catalyst decomposition.
- Troubleshooting : Monitor reaction progress via TLC. If coupling stalls, add fresh catalyst or switch to microwave-assisted conditions (120°C, 30 min) .
Q. What experimental strategies address solubility challenges during biological assays?
- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
- Pro-drug design : Modify the nitrile to a carboxamide or incorporate PEGylated side chains .
- Deep eutectic solvents (DES) : Employ choline chloride-based DES during synthesis to improve solubility and reduce purification steps .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic proton signals in the pyrazolo-pyrimidine core (e.g., distinguish C6 and C7 protons) .
- Variable-temperature NMR : Identify dynamic effects (e.g., restricted rotation in substituted aryl groups) causing peak splitting .
- X-ray validation : Resolve ambiguities in regiochemistry (e.g., boronate vs. nitrile positioning) via single-crystal analysis .
- Comparative MS/MS : Confirm molecular fragmentation patterns against synthetic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
